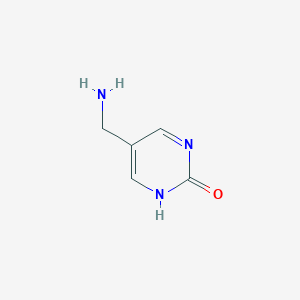
N-Fmoc-S-2-FluoroPhenylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-S-2-FluoroPhenylglycine is a derivative of phenylglycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and a fluorine atom is introduced at the ortho position of the phenyl ring. This compound is widely used in peptide synthesis due to its stability and ease of removal under basic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-S-2-FluoroPhenylglycine typically involves the following steps:
Protection of the amino group: The amino group of phenylglycine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
Introduction of the fluorine atom: The fluorine atom is introduced at the ortho position of the phenyl ring through electrophilic aromatic substitution using a fluorinating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-S-2-FluoroPhenylglycine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine in N,N-dimethylformamide (DMF).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for removing the Fmoc group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the fluorine-substituted phenyl ring.
Major Products
Aplicaciones Científicas De Investigación
N-Fmoc-S-2-FluoroPhenylglycine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of fluorinated pharmaceuticals due to its enhanced metabolic stability.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Material Science: The compound is used in the development of novel materials such as hydrogels for biomedical applications.
Mecanismo De Acción
The mechanism of action of N-Fmoc-S-2-FluoroPhenylglycine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to reveal the free amino group for further reactions . The fluorine atom enhances the compound’s stability and reactivity in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Fmoc-S-2-FluoroPhenylalanine: Similar to N-Fmoc-S-2-FluoroPhenylglycine but with an additional methylene group in the side chain.
N-Fmoc-S-2-FluoroPhenylserine: Contains a hydroxyl group in the side chain instead of a hydrogen atom.
Uniqueness
This compound is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring, which enhances its reactivity and stability in chemical reactions. This makes it a valuable building block in peptide synthesis and drug development .
Propiedades
Fórmula molecular |
C23H18FNO4 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid |
InChI |
InChI=1S/C23H18FNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1 |
Clave InChI |
HFDAWMNMWMAJCX-NRFANRHFSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CC=C4F)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)


![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)

